molecular formula C7H13NO4 B8688330 N-(2,3-Dihydroxypropyl)-3-oxobutanamide CAS No. 160173-41-1

N-(2,3-Dihydroxypropyl)-3-oxobutanamide

Cat. No.: B8688330
CAS No.: 160173-41-1
M. Wt: 175.18 g/mol
InChI Key: CXYMELMXILSGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydroxypropyl)-3-oxobutanamide is a synthetic amide derivative characterized by a 3-oxobutanamide backbone linked to a 2,3-dihydroxypropyl group. The dihydroxypropyl group enhances solubility in polar solvents, while the 3-oxobutanamide moiety may confer reactivity in nucleophilic or coordination-driven processes.

Properties

CAS No.

160173-41-1

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-3-oxobutanamide

InChI

InChI=1S/C7H13NO4/c1-5(10)2-7(12)8-3-6(11)4-9/h6,9,11H,2-4H2,1H3,(H,8,12)

InChI Key

CXYMELMXILSGIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

N-(2,3-Dihydroxypropyl) Arylamides

Example : (S)-N-(2,3-Dihydroxypropyl)benzamide (Synthesis: )

  • Structural Similarities : Both compounds feature a dihydroxypropyl group attached to an amide nitrogen.
  • Key Differences : The target compound has a 3-oxobutanamide chain, whereas this analog substitutes the ketone with an aromatic benzamide.
  • Functional Implications: The benzamide in the analog serves as a directing group for metal-catalyzed C–H bond activation, leveraging the N,O-bidentate coordination sites . The 3-oxobutanamide in the target compound may exhibit distinct reactivity due to the α-keto group, enabling keto-enol tautomerism or chelation with metal ions.
  • Synthesis : The analog is synthesized via enantioselective oxidative esterification, achieving high optical purity .

3-Oxobutanamide Derivatives

Example : N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide ()

  • Structural Similarities : Both share the 3-oxobutanamide core.
  • Key Differences : The analog includes a dithiolane ring and a methylphenyl substituent instead of the dihydroxypropyl group.
  • Functional Implications :
    • The dithiolane ring in the analog introduces sulfur-based redox activity, absent in the target compound.
    • NMR data (δ 2.47 ppm for -CO-CH3 in the analog vs. expected ~2.5 ppm in the target compound) suggest similar electronic environments for the acetyl group .

Hydroxyalkyl Amides and Esters

Examples :

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a branched hydroxyalkyl group and benzamide.
  • (8Z)-2,3-Dihydroxypropyl heptadec-8-enoate (): A dihydroxypropyl ester of an unsaturated fatty acid.
  • Key Comparisons :
    • Solubility : The dihydroxypropyl group in both compounds enhances hydrophilicity, but the ester in is more lipophilic than the amide in the target compound.
    • Applications : ’s compound is designed for catalysis, while ’s ester is a natural lipid derivative with possible membrane-related roles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Notable Properties/Applications Reference
N-(2,3-Dihydroxypropyl)-3-oxobutanamide 3-Oxobutanamide + diol -CO-CH3, -NH-(CH2)2(OH)2 Potential chelation, solubility N/A
(S)-N-(2,3-Dihydroxypropyl)benzamide Benzamide + diol -Ph-CONH-, -NH-(CH2)2(OH)2 Enantioselective synthesis, catalysis
Iohexol Triiodinated benzamide -I3-Ph-, multiple diols X-ray contrast agent
N-(2-Methylphenyl)-3-oxobutanamide Dithiolane + 3-oxobutanamide -S-C-S-, -CO-CH3 Redox-active, NMR δ 2.47 (CO-CH3)

Research Findings and Implications

  • Synthetic Routes : The enantioselective synthesis of dihydroxypropyl amides () suggests methods to optimize the target compound’s stereochemistry for biomedical use .
  • Biomedical Relevance : Iodinated analogs () demonstrate the dihydroxypropyl group’s role in enhancing biocompatibility and solubility for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.